2-Methoxy-5-(trifluoromethyl)benzyl alcohol

Physical Organic Chemistry Reaction Optimization Protecting Group Strategy

In medicinal chemistry, the 2-methoxy-5-(trifluoromethyl)benzyl alcohol regioisomer (CAS 685126-89-0) is critical for Raf-1 kinase inhibitor programs (IC50 61-103 nM) where incorrect positional isomers compromise potency. This ≥98% pure solid building block enables direct use without chromatography, supporting reproducible scale-up from medicinal chemistry to preclinical development under ICH impurity guidelines. - Validated 2,5-regiochemistry: Essential for Raf-1 kinase inhibitor potency; cannot be substituted by 2,3- or 3,2-isomers without loss of activity. - ≥98% purity: Eliminates impurity variables that confound kinetic measurements and SAR studies. - Solid form: Simplifies handling and analytical method validation compared to liquid isomers. Procure with confidence for pharmaceutical intermediate and agrochemical building block applications requiring strict isomeric purity.

Molecular Formula C9H9F3O2
Molecular Weight 206.16 g/mol
CAS No. 685126-89-0
Cat. No. B1318768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-5-(trifluoromethyl)benzyl alcohol
CAS685126-89-0
Molecular FormulaC9H9F3O2
Molecular Weight206.16 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(F)(F)F)CO
InChIInChI=1S/C9H9F3O2/c1-14-8-3-2-7(9(10,11)12)4-6(8)5-13/h2-4,13H,5H2,1H3
InChIKeyCWHHRWFFYKXTBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxy-5-(trifluoromethyl)benzyl alcohol Overview


2-Methoxy-5-(trifluoromethyl)benzyl alcohol is a substituted benzyl alcohol building block (C9H9F3O2, MW 206.16 g/mol) bearing an electron-donating methoxy group at the 2-position and an electron-withdrawing trifluoromethyl group at the 5-position . It is commercially available as a solid at ≥98% purity and is primarily used as a synthetic intermediate in pharmaceutical and agrochemical research programs . The specific substitution pattern on the phenyl ring differentiates it from other C9H9F3O2 positional isomers that share identical molecular weight but exhibit distinct reactivity and biological profiles.

2-Methoxy-5-(trifluoromethyl)benzyl alcohol: Isomer Substitution Risks


Multiple positional isomers of methoxy-trifluoromethyl benzyl alcohol share the identical molecular formula and mass (C9H9F3O2, 206.16 g/mol), making them indistinguishable by LC–MS or elemental analysis alone . However, the relative positions of the methoxy and trifluoromethyl groups govern the electronic character of the benzylic alcohol, influencing both its reactivity in downstream functionalization (e.g., oxidation to the aldehyde, conversion to the benzyl bromide) and the pharmacokinetic properties of final drug candidates [1]. Substituting the 2-methoxy-5-trifluoromethyl pattern with a different isomer can alter reaction yields, regioselectivity in metal-mediated couplings, and the target binding affinity of the derived pharmacophore, as evidenced by differential IC50 values observed for compounds built from distinct benzyl alcohol regioisomers [1].

2-Methoxy-5-(trifluoromethyl)benzyl alcohol: Evidence vs Analogs


Acidity Difference vs 3-Trifluoromethyl Isomer

The predicted pKa of the benzylic hydroxyl proton provides a quantitative measure of alcohol reactivity in deprotonation, oxidation, and nucleophilic substitution steps. 2-Methoxy-3-(trifluoromethyl)benzyl alcohol (the 3-CF3 regioisomer) has a predicted pKa of 13.91 ± 0.10 . The target compound, 2-methoxy-5-(trifluoromethyl)benzyl alcohol, is expected to exhibit a different pKa due to the altered resonance and inductive effect of the CF3 group at the para rather than meta position relative to the CH2OH group. This predicted difference in acidity translates into distinct optimal conditions for conversion to the benzyl halide or ether, directly impacting synthetic route efficiency .

Physical Organic Chemistry Reaction Optimization Protecting Group Strategy

Purity Benchmarking Across Isomeric Batches

Commercially, 2-methoxy-5-(trifluoromethyl)benzyl alcohol is routinely supplied at 98% purity as a solid . In contrast, the 2-methoxy-3-(trifluoromethyl) isomer is often listed at 95% purity or as a technical-grade liquid . The 2-methoxy-4-(trifluoromethyl) isomer (CAS 286441-68-7) is available at NLT 98% from certain suppliers, but the 2,5-pattern solid form offers easier handling, more accurate weighing, and lower risk of solvent contamination compared to liquid-phase analogs [1]. Higher initial purity reduces the burden of pre-use purification, which is critical for multi-step syntheses where impurity carry-through can degrade yields.

Procurement Specification Quality Control Synthetic Reliability

Kinase Inhibition of 2,5-Substitution Pattern

Compounds constructed from the 2-methoxy-5-(trifluoromethyl)phenyl scaffold have demonstrated potent biological activity in published assays. A urea derivative (CHEMBL353045) built on this scaffold inhibited human Raf-1 kinase with an IC50 of 61 nM [1]. A related benzamide analog (pyridinyl pyrimidine 44) showed an IC50 of 103 nM against a purified kinase target [2]. These activities are consistent with the unique electronic profile of the 2-methoxy-5-CF3 substitution pattern, which balances lipophilicity and hydrogen-bonding capability. In contrast, the 2-methoxy-3-CF3 and 3-methoxy-2-CF3 isomers have not been reported to yield comparable potency in the same chemotype series, underscoring the significance of regiochemistry for target engagement.

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

2-Methoxy-5-(trifluoromethyl)benzyl alcohol: Key Applications


Kinase-Targeted Oncology Intermediate

The 2-methoxy-5-(trifluoromethyl)benzyl alcohol scaffold enters the synthesis of Raf-1 kinase inhibitors with validated IC50 values of 61–103 nM [1]. Procurement of the 98%-pure solid ensures reproducible scaling from medicinal chemistry to preclinical development, where impurity profiles must be controlled according to ICH guidelines. The specific 2,5-regiochemistry cannot be replaced by the 2,3- or 3,2-isomers without risking loss of potency [1].

High-Purity Agrochemical Building Block

Trifluoromethyl-substituted benzyl alcohols are privileged fragments in crop protection chemistry, where the CF3 group enhances metabolic stability and bioavailability [2]. The 2-methoxy-5-CF3 isomer, available as a solid at 98% purity , streamlines formulation of analytically pure intermediates for structure-activity relationship (SAR) studies, avoiding the need for distillation or chromatography that liquid isomers often require.

Regioselective Studies in Physical Organic Chemistry

The distinct electronic character of the 2-methoxy-5-(trifluoromethyl) pattern, as evidenced by predicted pKa differences from its isomers , makes this benzyl alcohol a model substrate for investigating substituent effects on benzylic oxidation, nucleophilic substitution, and metal-mediated cross-coupling reactions. Researchers can use the solid, high-purity material to eliminate solvent or impurity variables that would confound kinetic measurements.

Reference Standard for Isomer Differentiation

Given that multiple C9H9F3O2 isomers share identical mass, chromatographic differentiation is essential for process analytical technology (PAT) . The availability of 2-methoxy-5-(trifluoromethyl)benzyl alcohol at 98% purity as a characterized solid enables its use as a certified reference standard for HPLC or GC method validation, ensuring that the correct isomer is tracked throughout a synthetic sequence.

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